Methyl Oxindole-5-carboxylate
Overview
Description
“Methyl Oxindole-5-carboxylate” is a chemical compound with the IUPAC name methyl 2-hydroxy-1H-indole-5-carboxylate . It has a molecular weight of 191.19 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of “Methyl Oxindole-5-carboxylate” involves several processes. One method involves heating a mixture of compound 1 (200 mg, 1.0 mmol) and HC1 (2.0 M in H20, 5 mL) to 100°C overnight. The mixture is then concentrated to get compound 2 (180 mg, 97%) as a light yellow solid .Molecular Structure Analysis
The InChI code for “Methyl Oxindole-5-carboxylate” is 1S/C10H9NO3/c1-14-10(13)6-2-3-8-7(4-6)5-9(12)11-8/h2-5,11-12H,1H3 . This code represents the molecular structure of the compound.Chemical Reactions Analysis
“Methyl Oxindole-5-carboxylate” is used as a reactant in several chemical reactions. It is used in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
“Methyl Oxindole-5-carboxylate” is a solid at 20 degrees Celsius . The storage temperature and physical form of the compound are not specified .Scientific Research Applications
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Biosynthesis of inhibitors of protein kinases
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Metal-free Friedel-Crafts alkylation
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Preparation of diphenylsulfonium ylides from Martin’s sulfurane
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Cross dehydrogenative coupling reactions
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Synthesis of indirubin derivatives
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Synthesis of Indole Derivatives
- Application: Methyl Oxindole-5-carboxylate is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
- Method: The reaction of Methyl Oxindole-5-carboxylate in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate in a good yield (88%). Finally, the methylation reaction of this compound using MeI afforded phytoalexin in a high yield (97%) .
- Results: Indole derivatives have various biological activities and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
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Antiviral Activity
- Application: Methyl Oxindole-5-carboxylate derivatives have been reported as antiviral agents .
- Method: In one study, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Results: This compound had an IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Safety And Hazards
“Methyl Oxindole-5-carboxylate” is classified as having acute toxicity when ingested (Category 4, H302) according to the 29 CFR 1910 (OSHA HCS) . It is harmful if swallowed and can cause skin and eye irritation . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .
properties
IUPAC Name |
methyl 2-oxo-1,3-dihydroindole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)6-2-3-8-7(4-6)5-9(12)11-8/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBPPDZFRDSSME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378515 | |
Record name | Methyl Oxindole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Oxindole-5-carboxylate | |
CAS RN |
199328-10-4 | |
Record name | Methyl Oxindole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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